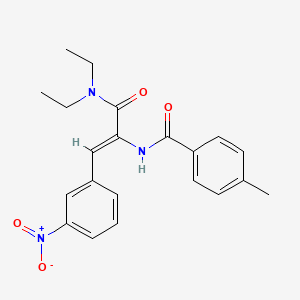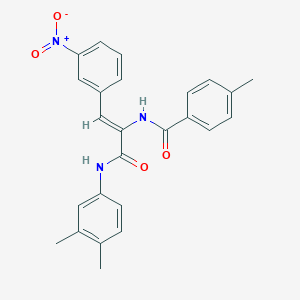![molecular formula C16H18N6O B3831728 N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B3831728.png)
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide
Overview
Description
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide is a complex organic compound that features both imidazole and triazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 2-imidazol-1-ylbenzaldehyde with 2-methyl-3-(1,2,4-triazol-1-yl)propanamide under controlled conditions. The reaction is often facilitated by catalysts and requires precise temperature and pH control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles or electrophiles; conditions vary based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an enzyme inhibitor or activator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or enzyme active sites, altering their activity. This binding can inhibit or activate enzymatic reactions, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-phenylimidazole share structural similarities and exhibit comparable chemical properties.
Triazole derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole are structurally related and have similar reactivity.
Uniqueness
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide is unique due to the combination of both imidazole and triazole rings in a single molecule.
Properties
IUPAC Name |
N-[(2-imidazol-1-ylphenyl)methyl]-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-13(9-22-12-18-10-20-22)16(23)19-8-14-4-2-3-5-15(14)21-7-6-17-11-21/h2-7,10-13H,8-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSSHAIKFFUPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NCC2=CC=CC=C2N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Z)-1-(furan-2-yl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3831650.png)
![N-[(Z)-3-(cyclohexylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3831654.png)

![N-[(Z)-1-(2-chlorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3831673.png)
![N-[(Z)-1-(2-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B3831676.png)
![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831679.png)
![N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]-4-nitrobenzamide](/img/structure/B3831701.png)
![2-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B3831711.png)
![N-[3-(2,6-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B3831716.png)
![2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3831724.png)

![Ethyl 6-amino-4-(2-hydroxy-5-nitrophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3831739.png)
![2-({3-[2-(2-Methylpropanoyl)hydrazinyl]-3-oxopropanoyl}amino)benzoic acid](/img/structure/B3831746.png)
